molecular formula C13H20O3 B12085651 3-(3-Hydroxyadamantan-1-yl)propanoic acid

3-(3-Hydroxyadamantan-1-yl)propanoic acid

Katalognummer: B12085651
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: CKPYPBHTUFDNQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Hydroxyadamantan-1-yl)propanoic acid is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound features an adamantane core, which is a tricyclic hydrocarbon, substituted with a hydroxy group and a propanoic acid moiety. The adamantane structure is known for its rigidity and stability, making derivatives of adamantane valuable in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyadamantan-1-yl)propanoic acid typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of strong oxidizing agents and acidic or basic catalysts to facilitate the hydroxylation and subsequent carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where adamantane is first hydroxylated using reagents like potassium permanganate or osmium tetroxide. The hydroxylated product is then subjected to further reactions to introduce the propanoic acid group, often using reagents like bromoacetic acid under basic conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Hydroxyadamantan-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Hydroxyadamantan-1-yl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyadamantan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the propanoic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The adamantane core provides a rigid scaffold that can enhance the binding affinity and specificity of the compound for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Hydroxyadamantan-1-yl)propanoic acid is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and physical properties. The presence of both a hydroxy group and a propanoic acid moiety allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-(3-hydroxy-1-adamantyl)propanoic acid

InChI

InChI=1S/C13H20O3/c14-11(15)1-2-12-4-9-3-10(5-12)7-13(16,6-9)8-12/h9-10,16H,1-8H2,(H,14,15)

InChI-Schlüssel

CKPYPBHTUFDNQS-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.